molecular formula C8H6ClIN2 B1490003 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1935106-50-5

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

Cat. No. B1490003
CAS RN: 1935106-50-5
M. Wt: 292.5 g/mol
InChI Key: USWMXASNAGGDSR-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 1935106-50-5 . It has a molecular weight of 292.51 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide . The resulting 2-methylimidazo[1,2-a]pyridine can then react with bromine and iodine to produce 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of these compounds was confirmed by X-ray structural analysis .


Molecular Structure Analysis

The InChI code for 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is 1S/C8H6ClIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3 . The InChI key is USWMXASNAGGDSR-UHFFFAOYSA-N .


Chemical Reactions Analysis

The high reactivity of 2-methylimidazo[1,2-a]pyridine can be explained by the positive inductive effect and hyperconjugation of the methyl group . The reaction of triiodide with NaI in acetone produced 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium iodide .


Physical And Chemical Properties Analysis

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is a solid at room temperature . The storage temperature is 2-8°C .

Scientific Research Applications

Medicinal Chemistry: Drug Development

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound is a key intermediate in the synthesis of molecules with potential therapeutic effects. For instance, derivatives of this compound have been used in the development of drugs like zolimidine (an antiulcer drug), zolpidem (for treating insomnia), and saripidem (a sedative and anxiolytic drug) .

Material Science: Structural Character

In material science, the structural character of imidazo[1,2-a]pyridines is of significant interest . The compound’s robust framework makes it suitable for creating materials with specific optical and electronic properties, which can be applied in the development of light-sensitive dyes and optical media for data storage .

Agricultural Chemistry: Pesticides and Fungicides

The imidazo[1,2-a]pyridine moiety, including our compound of interest, finds applications in the synthesis of pesticides and fungicides . These chemicals play a crucial role in protecting crops from pests and diseases, thereby supporting agricultural productivity and food security.

Analytical Chemistry: Fluorescent Probes

This compound has been utilized as a fluorescent probe for the in vitro and in vivo determination of mercury and iron ions . Its ability to act as a fluorescent marker makes it valuable for environmental monitoring and the study of biological systems.

Synthetic Chemistry: Regiocontrolled Synthesis

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of compounds like 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine . These methodologies are crucial for creating functional molecules with precise substitution patterns, which are essential in various chemical applications.

Pharmacology: Anti-Tuberculosis Research

In pharmacological research, particularly in the fight against tuberculosis (TB), imidazo[1,2-a]pyridine analogues have shown promise . For example, a derivative of this compound, Q203, demonstrated a significant reduction in bacterial load in an acute TB mouse model, indicating its potential as an anti-TB agent .

Mechanism of Action

While the specific mechanism of action for 6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine is not mentioned in the search results, it’s worth noting that imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .

Safety and Hazards

The safety information for this compound includes the following hazard statements: H315, H319, H335 . The precautionary statements are P261, P305, P351, P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . They have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The goal of ongoing research is to study the interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine, as well as to explore the antimicrobial action of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide against Staphylococcus aureus .

properties

IUPAC Name

6-chloro-3-iodo-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWMXASNAGGDSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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